molecular formula C9H6N2O3 B11907949 6-nitroquinolin-2(3H)-one

6-nitroquinolin-2(3H)-one

Cat. No.: B11907949
M. Wt: 190.16 g/mol
InChI Key: SVAJGQURIQFPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitroquinolin-2(1H)-one is a heterocyclic organic compound with the molecular formula C9H6N2O3. It is a derivative of quinoline, characterized by the presence of a nitro group at the 6th position and a keto group at the 2nd position. This compound is of significant interest due to its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinolin-2(1H)-one typically involves the nitration of quinolin-2(1H)-one. One common method includes the reaction of quinolin-2(1H)-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6th position.

Industrial Production Methods: Industrial production of 6-Nitroquinolin-2(1H)-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or other suitable methods.

Types of Reactions:

    Oxidation: 6-Nitroquinolin-2(1H)-one can undergo oxidation reactions, often leading to the formation of quinolin-2,6-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinolin-2,6-dione derivatives.

    Reduction: 6-Aminoquinolin-2(1H)-one.

    Substitution: Halogenated quinolin-2(1H)-one derivatives.

Scientific Research Applications

6-Nitroquinolin-2(1H)-one has a wide range of applications in various fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Nitroquinolin-2(1H)-one varies depending on its application. In biological systems, it often acts by inhibiting specific enzymes or interacting with nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions also plays a crucial role in its activity.

Comparison with Similar Compounds

  • 6-Nitroquinolin-2-amine
  • 4-Methyl-6-nitroquinolin-2-ol
  • Quinolin-2(1H)-one

Comparison: 6-Nitroquinolin-2(1H)-one is unique due to the presence of both a nitro group and a keto group, which confer distinct chemical reactivity and biological activity. Compared to 6-Nitroquinolin-2-amine, it has a different substitution pattern that affects its electronic properties and reactivity. 4-Methyl-6-nitroquinolin-2-ol, on the other hand, has an additional methyl group that influences its solubility and interaction with other molecules. Quinolin-2(1H)-one lacks the nitro group, making it less reactive in certain chemical reactions.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

6-nitro-3H-quinolin-2-one

InChI

InChI=1S/C9H6N2O3/c12-9-4-1-6-5-7(11(13)14)2-3-8(6)10-9/h1-3,5H,4H2

InChI Key

SVAJGQURIQFPMO-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C=C(C=CC2=NC1=O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.